N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
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Description
N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C20H27N5O2S and its molecular weight is 401.53. The purity is usually 95%.
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Biological Activity
N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structure, and biological activity of this compound, highlighting its pharmacological implications.
Chemical Structure and Synthesis
The molecular formula of this compound is C19H25N5O2S with a molecular weight of 387.5 g/mol. The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin moiety that is known for its diverse biological activities.
The synthesis of this compound typically involves multi-step organic reactions that create its unique structural features. The reaction conditions are crucial for achieving the desired product while minimizing side reactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, thienopyrimidines have been documented to show promising results in inhibiting cancer cell proliferation. This compound is hypothesized to possess similar properties due to its structural characteristics.
In studies involving related compounds, submicromolar growth inhibition (GI50 values) was observed in various cancer cell lines. For example:
Cell Line | GI50 Value (µM) |
---|---|
A549 | 0.69 |
OVACAR-4 | 2.01 |
CAKI-1 | 0.69 |
T47D | 0.362 |
These values suggest that compounds derived from thienopyrimidine structures can effectively inhibit tumor growth and may serve as lead candidates for further development in cancer therapy .
Anti-inflammatory Activity
Thienopyrimidine derivatives have also been studied for their anti-inflammatory effects. Compounds similar to this compound demonstrated significant anti-inflammatory activity in models such as formalin-induced paw edema. These compounds have shown a favorable safety profile with high gastrointestinal safety levels .
Mechanistic Insights
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory processes.
- Cell Cycle Modulation : Mechanistic studies indicate that these compounds may induce cell cycle arrest and apoptosis in cancer cells by targeting tubulin polymerization pathways .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thienopyrimidine derivatives:
- Study on Anti-inflammatory Activity : A series of thienopyrimidines were synthesized and tested for their anti-inflammatory properties using standard animal models. The findings indicated that some derivatives exhibited significant anti-inflammatory effects comparable to established NSAIDs .
- Anticancer Screening : In a drug library screening project aimed at identifying novel anticancer agents, compounds with thienopyrimidine structures were prioritized based on their ability to inhibit tumor growth in multicellular spheroid models .
Properties
IUPAC Name |
N-cycloheptyl-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-2-12-24-19(27)18-15(11-13-28-18)25-16(22-23-20(24)25)9-10-17(26)21-14-7-5-3-4-6-8-14/h11,13-14H,2-10,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNWJHNRWCFOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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